N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
"N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrothiophen-2-yl group and an acetamide linker to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (oxazolone) features, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O5S2/c21-14(6-19-11-3-1-2-4-12(11)25-16(19)22)18-15-17-10(8-27-15)13-5-9(7-26-13)20(23)24/h1-5,7-8H,6H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTBSAHCTPQXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a nitrothiophen moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 325.34 g/mol |
| CAS Number | 941924-88-5 |
The structure features a thiazole ring, which is known for its nucleophilic properties, and a nitro group that enhances electrophilicity, potentially increasing the compound's reactivity with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The thiazole moiety can interact with various enzymes, potentially inhibiting their activity.
- Redox Reactions : The nitro group can undergo reduction, generating reactive intermediates that may induce oxidative stress in cells.
- Apoptosis Induction : Studies have indicated that compounds with similar structures can trigger apoptotic pathways in cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 and C6 tumor cells .
Case Study :
A study evaluated the anticancer effects of thiazole derivatives against lung cancer cell lines (A549). The results indicated that certain derivatives led to a decrease in cell viability, with IC50 values ranging from 5 µM to 15 µM depending on the specific compound .
Antimicrobial Activity
Compounds with similar structural motifs have also been investigated for their antimicrobial properties. For example, thiazole-based compounds have shown effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparative Analysis
To provide further insights into the biological activity of this compound, a comparison with related compounds is useful.
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|
| N-(4-(4-nitrothiophen-2-yl)... | 5 - 15 | Effective against E. coli |
| 4-Nitro-N-(4-thiophen-2-yl)... | 10 - 20 | Effective against S. aureus |
| Coumarin-thiazole derivatives | 3 - 12 | Broad-spectrum activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on molecular features, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound uniquely combines a nitrothiophene (electron-deficient) and benzoxazolone (electron-rich) moiety, distinguishing it from analogs with coumarin (e.g., Compound 13) or benzothiazole cores (e.g., Compound 4a–4p) . PBPA () shares the 2-oxobenzo[d]oxazol-3(2H)-yl group but incorporates pyridylmethyl substituents for chelation, highlighting divergent applications (diagnostic vs. therapeutic) .
Synthetic Feasibility :
- Yields for related compounds vary widely (51–89%), influenced by substituent reactivity and purification challenges. The nitro group in the target compound may reduce yield due to steric or electronic effects .
Biological Activity :
- α-Glucosidase inhibition is prominent in coumarin-thiazole hybrids (e.g., Compound 13, IC₅₀: 12.3 µM), suggesting the target compound’s nitro group could enhance binding via polar interactions .
- Anticonvulsant activity in benzothiazole derivatives () underscores the acetamide-thiazole scaffold’s versatility, though nitro groups may alter blood-brain barrier penetration .
Spectral Signatures: IR spectra for acetamide derivatives consistently show C=O stretches (~1700–1715 cm⁻¹). The target compound’s nitro group would introduce distinct NO₂ asymmetric/symmetric stretches (~1520–1350 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
